RH 421

Description

Conceptual Framework of Voltage-Sensitive Fluorescent Probes

Voltage-sensitive fluorescent probes (VSFPs), also known as potentiometric dyes, are specialized molecules designed to transduce changes in cellular membrane potential into measurable changes in fluorescence properties wikipedia.org. This optical readout provides a non-invasive method to study electrical events in cells and tissues, offering advantages over traditional electrode-based techniques, particularly for simultaneous measurements from multiple sites or subcellular regions wikipedia.orgresearchgate.netcambridge.org.

Fast-response VSFPs, such as RH 421, typically operate via an electrochromic mechanism. wikipedia.orgcambridge.orgciteab.compotentiometricprobes.comfishersci.fi. This mechanism involves a direct interaction between the dye's chromophore, which is often amphiphilic and intercalates into the cell membrane, and the electric field across the membrane wikipedia.orgresearchgate.netciteab.comglentham.comnih.gov. Changes in the membrane potential alter the electric field experienced by the chromophore, leading to a shift in its electronic energy levels. This results in a change in the dye's absorption and emission spectra, which can be detected as a change in fluorescence intensity or wavelength wikipedia.orgresearchgate.netciteab.compotentiometricprobes.comglentham.comnih.gov. The orientation of the dye within the membrane is critical, ensuring the chromophore's excitation-induced charge redistribution aligns with the membrane's electric field wikipedia.orgciteab.com.

Evolution of Pyridinium-Based Dyes in Membrane Potential Sensing

The development of voltage-sensitive dyes has been a significant area of research, leading to the creation of various probes with improved properties wikipedia.orgfishersci.finih.gov. Pyridinium-based dyes, particularly the aminonaphthylethenylpyridinium (ANEP) series, have emerged as a prominent class of fast-response VSFPs due to their reliable sensitivity and performance in diverse biological preparations wikipedia.orgfishersci.finih.govnih.gov. Pioneers in the field, such as Leslie Loew and colleagues, were instrumental in the initial description and characterization of these dyes wikipedia.orgfishersci.finih.gov.

The ANEP dyes, including well-known examples like di-4-ANEPPS, di-8-ANEPPS, and RH237, are characterized by a core chromophore structure featuring an aminonaphthyl group linked to a pyridinium (B92312) group via a carbon chain wikipedia.orgciteab.comfishersci.fitocris.com. Modifications to the hydrocarbon chains that anchor the dye to the membrane and other structural variations have led to a palette of dyes with differing spectral properties, solubility, and membrane binding characteristics, allowing researchers to select probes suited for specific experimental needs and imaging modalities fishersci.fitocris.commdpi.com. This compound is identified as a styrylpyridinium probe, functioning as a fast electrochromic dye that reorients within the cell membrane in response to changes in the electric field cambridge.orglabsolu.ca.

Current Research Landscape and Significance of this compound

This compound remains a valuable tool in contemporary biological research, particularly for studies requiring sensitive and fast optical reporting of membrane potential changes. Its applications span various biological systems and research questions.

One notable application involves the study of electrogenic pumps in plant membranes. This compound has been successfully used to investigate the electrogenic properties of plasma membrane proton pumps in sealed plasma membrane vesicles extracted from plants like Beta vulgaris and Avena sativa. Fluorescence spectroscopy with this compound at concentrations as low as 10.8 nM was found to be sufficiently sensitive to detect the electrogenic activity of these vesicles. nih.gov. The dye system also allowed for the detection of the inhibition of electrogenic activity by vanadate (B1173111) and stimulation by nigericin (B1684572) at specific concentrations (75 μM and 0.5 μM, respectively). nih.gov.

Furthermore, this compound has been employed to assess the impact of substances on membrane dipole potential. In studies investigating the effects of field horsetail (B1181666) polyphenolic extract (HLE) on erythrocyte membranes, this compound was incorporated into model lipid membranes. The dye's fluorescence properties were utilized to determine changes in dipole potential. The research indicated that the HLE extract caused a concentration-dependent decrease in the dipole potential of the lipid membranes. mdpi.com. Additionally, measurements of transmembrane potential in erythrocytes showed a statistically significant decrease upon modification with horsetail extract at concentrations of 50 µg/mL and 100 µg/mL, compared to control erythrocytes. mdpi.com.

| Measurement | Condition | Value (Mean ± SEM) |

| Transmembrane Potential (mV) | Control | -14.73 ± 0.29 |

| Transmembrane Potential (mV) | HLE (50 µg/mL) | -16.75 ± 0.38 |

| Transmembrane Potential (mV) | HLE (100 µg/mL) | -19.86 ± 0.36 |

This compound's ability to report changes in membrane potential through fluorescence makes it particularly useful in neurophysiology and related fields for studying the electrical properties of cells, especially in neuronal tissues. invivochem.comontosight.ai. Its characteristics as a fast dye, capable of responding rapidly to membrane potential changes, contribute to its significance as a tool for understanding cellular physiology cambridge.orglabsolu.ca.

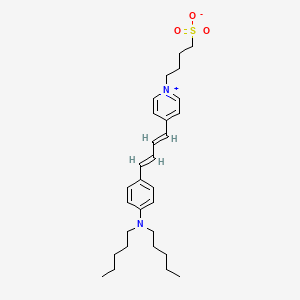

Structure

2D Structure

Properties

IUPAC Name |

4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O3S/c1-3-5-9-22-31(23-10-6-4-2)29-17-15-27(16-18-29)13-7-8-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-8,13-20,24-25H,3-6,9-12,21-23,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNCTMHGJQSLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148141 | |

| Record name | RH 421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107610-19-5 | |

| Record name | RH 421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107610195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RH 421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RH-421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M85M46IKC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Principles of Rh 421 Interaction with Cellular and Model Membranes

Molecular Integration and Orientation within Lipid Bilayers

RH 421 is an amphipathic molecule, possessing both a hydrophobic portion (the styryl chain) and a hydrophilic, charged headgroup (the pyridinium (B92312) ring with a sulfonate group) actanaturae.runih.gov. This dual nature facilitates its integration into the lipid bilayer. The hydrophobic part of the dye inserts into the non-polar core of the membrane, while the hydrophilic headgroup is likely positioned near the membrane-water interface researchgate.net.

Studies suggest that this compound molecules orient themselves nearly parallel to the membrane normal within the bilayer researchgate.net. This specific orientation is crucial for its function as a voltage-sensitive dye, allowing it to respond effectively to changes in the transmembrane electric field actanaturae.rufrontiersin.org. The depth of immersion and orientation within the membrane can be influenced by the lipid composition, including the type of phospholipids (B1166683) and the presence of sterols actanaturae.runih.gov. For instance, the effectiveness of this compound in enhancing the dipole potential can depend on the membrane-forming lipid, potentially indicating an influence of the lateral pressure profile on dye orientation actanaturae.ru.

Photophysical Response Mechanisms to Transmembrane Potential Fluctuations

The voltage sensitivity of this compound is primarily attributed to its photophysical response to changes in the transmembrane potential. When the electric field across the membrane fluctuates, it affects the energy levels of the dye's chromophore, leading to changes in its absorption and fluorescence spectra nih.govfrontiersin.orgcambridge.orgacs.org. This phenomenon is known as electrochromism, or the molecular Stark effect frontiersin.orgacs.orgpnas.org.

In an electric field, the charge distribution within the dye molecule changes upon excitation. This charge shift interacts with the external electric field of the membrane, altering the energy required for excitation and the energy released during emission. This results in a spectral shift of both the excitation and emission spectra frontiersin.org. While electrochromism is a primary mechanism, a reorientation/solvatochromic mechanism is also likely to contribute significantly to the observed spectral changes nih.gov. In this mechanism, the electric field reorients the dye molecules, causing them to experience a change in the polarity of their lipid environment, which in turn affects their spectral properties nih.gov.

The response time of this compound to an applied electric field, based on a reorientational mechanism, is on the order of tens of nanoseconds nih.gov. This relatively fast response makes it suitable for monitoring rapid changes in membrane potential, such as action potentials cambridge.orgpnas.org.

Modulation of Membrane Electrostatic Potentials by this compound

Beyond sensing membrane potential, this compound can also actively modulate the electrostatic properties of the lipid bilayer upon its adsorption nih.govnih.govnih.gov.

Influence on Membrane Dipole Potential (Ψd)

This compound is known to increase the membrane dipole potential (Ψd) actanaturae.runih.govnih.govsemanticscholar.orgmdpi.commdpi.com. The dipole potential is a significant component of the membrane's boundary potential, arising from the aligned dipoles of lipid molecules, interfacial water, and adsorbed molecules frontiersin.orgmdpi.com. The adsorption of this compound creates a dipole potential drop, positive in the hydrophobic part of the membrane nih.gov.

The increase in dipole potential caused by this compound has been shown to influence the activity of various membrane-associated peptides and ion channels nih.govnih.govnih.govsemanticscholar.org. For example, it decreases the activity and single-channel conductance of alamethicin (B1591596) nih.govnih.gov. Conversely, it can increase the activity of melittin (B549807) and magainin nih.gov. This differential effect suggests that this compound-induced changes in dipole potential can alter peptide-induced channel dynamics, depending on the specific interactions and pore-formation mechanisms involved nih.gov.

The ability of this compound to enhance Ψd is among the highest compared to other styrylpyridinium dyes like RH 160 and RH 237, particularly in certain lipid compositions actanaturae.rusemanticscholar.org. This effectiveness is linked to its orientation and depth of immersion within the bilayer actanaturae.ru.

Impact on Membrane Surface Potential

While this compound primarily influences the dipole potential, its adsorption generally does not significantly change the zeta-potential in liposomes, indicating that it is adsorbed in a form that does not alter the surface charge nih.gov. The membrane boundary potential (φb) is composed of the surface potential (φs) and the dipole potential (φd) frontiersin.orgmdpi.com. Since this compound increases φd without significantly affecting the surface charge, its primary impact on the boundary potential is through the modulation of the dipole component mdpi.com.

Alterations in Membrane Biophysical Properties Induced by this compound

The interaction of this compound with the lipid bilayer can also lead to changes in the membrane's biophysical properties beyond its electrical characteristics.

Effects on Membrane Elasticity and Spontaneous Curvature

The proposed mechanism for the increase in spontaneous curvature by this compound involves electrostatic repulsions, among other factors nih.gov. These changes in membrane elasticity and spontaneous curvature, alongside alterations in dipole potential, can collectively influence the dynamics of peptide-induced channels and other membrane processes nih.gov. The ability of this compound to potentially induce membrane ordering has also been discussed plos.org.

Compound Information

| Compound Name | PubChem CID |

| This compound | 6438334 labsolu.ca, 42580125 nih.gov |

Data Table Example (Illustrative based on search results):

While specific numerical data tables detailing the magnitude of this compound's effects across various parameters and lipid compositions were mentioned in the search results, extracting and presenting comprehensive, interactive tables solely based on the snippets is challenging without access to the full papers. However, the findings consistently indicate that this compound increases the membrane dipole potential and can influence the activity of membrane-interacting peptides and channels.

For instance, studies have shown that 5 µM this compound can increase the current through ergosterol-containing bilayers plos.org and increase the current amplitude of amphotericin B pores in bilayers with cholesterol or ergosterol (B1671047) nih.govsemanticscholar.org. The magnitude of the increase in dipole potential induced by this compound has been estimated in various membrane systems actanaturae.rumdpi.com.

A conceptual representation of data findings could be:

| Membrane System (Lipid Composition) | This compound Concentration | Effect on Dipole Potential (ΔΨd) | Effect on Peptide/Channel Activity (Example) |

| DPhPC membranes actanaturae.ru | 5 µM | Highest increase among tested RH dyes actanaturae.ru | Not directly measured in this study actanaturae.ru |

| DOPC/TOCL (50/50 mol%) mdpi.com | 10 µM | ~110 mV increase mdpi.com | Potentiates nisin activity mdpi.com |

| DPhPC:Chol nih.gov | Not specified | ~55 ± 10 mV increase nih.gov | Increases single AMB channel conductance nih.gov |

| DPhPC:Erg nih.gov | Not specified | ~50 ± 10 mV increase nih.gov | Increases single AMB channel conductance nih.gov |

| Reconstituted planar membranes nih.gov | Not specified | Increase nih.gov | Decreases alamethicin activity, increases melittin/magainin activity nih.gov |

Relevance to Intramembrane Potential Gradients

Studies using model membranes, such as dimyristoylphosphatidylcholine (B1235183) vesicles, have investigated the voltage sensitivity of this compound nih.govnih.gov. Inducing an intramembrane electric field, for example, by the binding of hydrophobic ions like tetraphenylborate (B1193919) (TPB), has been shown to cause absorbance and fluorescence changes in membrane-bound this compound nih.govnih.gov. This suggests that the dye's response is linked to the electric field within the membrane itself.

The voltage sensitivity of styryl dyes like this compound is attributed, at least in part, to electrochromism and solvatochromism frontiersin.orgnih.gov. Electrochromism involves a spectral shift due to a change in the dye's dipole moment upon excitation within an electric field frontiersin.orgnih.gov. Solvatochromism relates to changes in the dye's spectrum based on the polarity of its surrounding environment; the electric field can reorient the dye molecules, causing them to experience a different lipid environment polarity nih.gov. Research suggests that a reorientation/solvatochromic mechanism likely contributes significantly to the observed spectral changes and the effect of the field on the dye's acid-base properties nih.gov. Time-resolved fluorescence measurements indicate that the dye exists in at least two different sites within the membrane and undergoes reorientation processes on submicrosecond and millisecond timescales following a temperature jump or excitation pulse nih.gov. The increase in fluorescence lifetime and order of membrane-bound dye in the presence of an intramembrane electric field is consistent with the reorientation of the dye further into the membrane interior and electric field-induced alignment nih.gov.

Furthermore, this compound has been applied to study electrogenic partial reactions in proteins like the Na,K-ATPase and the KdpFABC complex nih.govtandfonline.com. The dye molecules reside in the lipid phase and respond to changes in the local electric field caused by ion binding or release from sites within the membrane domain of these proteins tandfonline.com. This allows for the analysis of single reaction steps under non-turnover conditions tandfonline.com.

Data from studies using this compound highlight its utility in probing the intramembrane potential gradient and its influence on membrane protein function. For instance, experiments with alamethicin in reconstituted planar membranes show a clear correlation between the presence of this compound and a decrease in alamethicin activity and conductance, contrasting with the effect of a dipole potential-lowering amphiphile like phlorizin (B1677692) plos.orgplos.orgnih.gov.

Effect of this compound on Alamethicin Activity in Reconstituted Planar Membranes plos.orgplos.orgnih.gov

| Condition | Alamethicin Activity | Alamethicin Single-Channel Conductance |

| Control (No Amphiphile) | Baseline | Baseline |

| + this compound (trans side) | Decreased | Decreased |

| + Phlorizin (trans side) | Increased | Increased |

This table illustrates how this compound, by increasing the monolayer dipole potential, affects the function of a model voltage-gated ion channel, providing insight into the role of intramembrane potential gradients in modulating protein activity plos.orgplos.orgnih.gov.

This compound Interaction with Membrane Electric Fields nih.govnih.gov

| Phenomenon | Description |

| Electrochromism | Spectral shift due to change in dye dipole moment upon excitation in an electric field. |

| Solvatochromism | Spectral shift due to changes in the polarity of the dye's environment, potentially caused by reorientation. |

| Reorientation | Movement of dye molecules within the membrane influenced by the electric field. |

| Fluorescence Changes | Alterations in fluorescence intensity and lifetime in response to membrane potential changes. |

These phenomena collectively contribute to the voltage sensitivity of this compound, enabling it to act as a probe for intramembrane potential gradients nih.govnih.gov.

Applications of Rh 421 in Advanced Biological System Investigations

Neurophysiological Characterization

In neurophysiology, RH 421 is extensively employed to optically monitor electrical signals in neurons and other excitable cells. Its voltage-sensitive nature allows for the assessment of rapid changes in membrane potential, providing a non-invasive method to study neuronal activity.

This compound functions as a fast-response potentiometric probe, integrating into cell membranes and exhibiting changes in fluorescence intensity or spectral properties in response to alterations in the transmembrane electric field ontosight.aibiotium.comfrontiersin.orgresearchgate.net. This electrochromic mechanism allows the dye to report membrane potential changes, making it useful for functional imaging of neurons biotium.comfrontiersin.org. Studies have shown that this compound can exhibit a significant fluorescence change per 100 mV of membrane potential alteration, for instance, greater than 20% on neuroblastoma cells biotium.com. The dye's ability to penetrate lipid bilayers facilitates its use in various cellular preparations medchemexpress.commedchemexpress.com.

While other methods like FM dyes or genetically encoded calcium indicators are commonly used for directly tracking synaptic vesicle dynamics or calcium influx associated with synaptic transmission, this compound can be applied to monitor the resulting membrane potential changes that occur during synaptic events aatbio.com. By reporting postsynaptic potential changes, this compound provides an optical readout of synaptic activity in real-time, contributing to the understanding of neuronal communication aatbio.com.

This compound is instrumental in investigating the function of ion channels by allowing researchers to optically detect electrogenic ion movements and assess the influence of membrane properties on channel gating researchgate.netacs.org. For example, this compound has been used to study the gating charge of ion channels like syringomycin (B1172496) E, demonstrating that dipole potential modulators, including this compound itself, can affect the effective gating charge researchgate.net. Furthermore, the dye has been employed to probe the extracellular access channel of the Na,K-ATPase, providing insights into the pathway through which ions interact with the pump acs.orgresearchgate.net.

Real-Time Monitoring of Synaptic Activity

Investigations of Membrane Protein Activity and Function

Beyond its use in neurophysiology, this compound is also applied in studies focusing on the activity and function of various membrane proteins.

This compound has been utilized in research investigating the Na+/K+-ATPase, a crucial ion pump responsible for maintaining electrochemical gradients across cell membranes acs.orgscienceopen.com. By using this compound as an electrochromic dye, researchers can detect electrogenic events associated with the Na,K-ATPase cycle, such as ion binding and translocation within the access channel acs.orgresearchgate.net. This application helps in understanding the molecular mechanisms of ion transport and how the pump's activity is modulated researchgate.net. Experiments using this compound have provided evidence regarding the nature and dimensions of the extracellular access pathway for ions interacting with the Na,K+-ATPase researchgate.net.

In a distinct application from its role as a voltage-sensitive dye, this compound serves as a chromogenic substrate for the enzyme β-galactosidase medchemexpress.commedchemexpress.comscbt.comscbt.comchemicalbook.com. Upon hydrolysis by β-galactosidase, this compound undergoes a reaction that produces a colored precipitate, typically magenta or red chemicalbook.com. This property makes this compound a useful tool for detecting and visualizing β-galactosidase activity in various biological contexts, such as in screening assays or as a reporter for gene expression studies scbt.comscbt.commdpi.com.

Studies on Na+/K+-ATPase Modulation

Elucidation of Antimicrobial Peptide Mechanisms

Antimicrobial peptides (AMPs) are a diverse class of molecules that primarily exert their effects by interacting with and disrupting microbial cell membranes researchgate.netmdpi.com. Understanding the precise mechanisms by which AMPs form pores or otherwise compromise membrane integrity is crucial for developing new antimicrobial strategies researchgate.net. This compound has been instrumental in these investigations, particularly in reconstituted lipid membrane systems, by allowing researchers to monitor changes in membrane properties induced by peptide activity nih.govrcsi.science.

Influence on Peptide-Induced Channel Dynamics

This compound can influence and report on the dynamics of channels formed by antimicrobial peptides in membranes nih.govnih.gov. Studies using electrophysiological measurements on reconstituted lipid membranes have demonstrated how controlled manipulation of the membrane dipole potential by this compound affects the kinetic and transport features of peptides within membranes nih.govnih.gov.

For instance, the increase in membrane dipole potential caused by this compound has been shown to decrease the activity and single-channel conductance of alamethicin (B1591596), a known channel-forming peptide nih.govnih.gov. Conversely, this compound has been observed to increase the activity of other peptides like melittin (B549807) and magainin nih.gov. This suggests that this compound's influence on the membrane's electrical and mechanical properties can alter peptide-induced channel dynamics nih.gov. The specific effect appears to depend on the electrical and mechanical interactions governing the pore-formation mechanism of the particular peptide nih.gov.

Differentiation of Pore-Formation Mechanisms

The ability of this compound to alter membrane electrostatics and elasticity can be leveraged to help distinguish among various pore-formation mechanisms employed by membrane-permeabilizing peptides nih.gov. Different antimicrobial agents may be influenced differently by alterations in the dipolar electric field of a lipid membrane nih.gov. By modifying the membrane dipole potential, this compound provides a means to probe how these changes impact peptide activity and channel characteristics, thereby offering insights into the underlying pore-formation mechanisms nih.gov.

Research indicates that this compound-induced changes in dipole potential and membrane elasticity can alter peptide-induced channel dynamics nih.gov. The prevalence of one mechanism over another for specific peptide classes is dictated by the electrical and mechanical interactions that govern their pore formation nih.gov.

Broader Cell Biology Applications

Beyond the study of antimicrobial peptides, this compound is applied in broader cell biology investigations, particularly those involving the electrical properties of cells and the interaction of various compounds with cellular membranes.

Analysis of Cellular Electrical Properties

As a voltage-sensitive dye, this compound is a valuable tool for analyzing the electrical properties of cells ontosight.ai. It incorporates into cell membranes and reports changes in membrane potential through alterations in its fluorescence intensity ontosight.aichemrxiv.org. This characteristic makes it useful for studying cellular physiology, including in contexts beyond excitable cells ontosight.ai. While commonly used in neurophysiology ontosight.aicaltech.edu, the principle of using this compound to detect membrane potential changes is applicable to various cell types. Studies have used voltage-sensitive dyes like this compound to probe the kinetics of protein conformational changes linked to ion transport, such as those in the Na+,K+-ATPase nih.gov.

Investigation of Plant Extract Interactions with Membranes

This compound has been employed to investigate how plant extracts interact with biological and model membranes, specifically in assessing their impact on membrane dipole potential mdpi.com. For example, studies have used this compound incorporated into reconstituted lipid membranes to determine the effect of plant extracts, such as polyphenolic extract from field horsetail (B1181666) (Equisetum arvense L.), on the membrane dipole potential mdpi.comresearchgate.net.

In one study, this compound was used to show that a field horsetail leaf extract decreased the dipole potential of reconstituted erythrocyte lipid membranes in a concentration-dependent manner mdpi.comresearchgate.net. This indicates that components within the extract interact with the membrane and alter the charge distribution within it mdpi.com. Such studies are important for understanding the molecular mechanisms by which natural compounds from plants interact with cellular membranes and potentially exert biological effects mdpi.comresearchgate.net.

Here is a table summarizing some research findings related to this compound's applications:

| Application Area | Key Finding | Reference |

| Antimicrobial Peptide Mechanisms | This compound alters alamethicin channel activity and conductance by increasing membrane dipole potential. | nih.govnih.gov |

| Antimicrobial Peptide Mechanisms | This compound increases melittin and magainin activity, suggesting influence via electrostatic repulsions. | nih.gov |

| Differentiation of Pore Mechanisms | This compound-induced membrane changes help distinguish different peptide pore-formation mechanisms. | nih.gov |

| Cellular Electrical Properties | This compound reports changes in membrane potential through fluorescence intensity alterations. | ontosight.aichemrxiv.org |

| Cellular Electrical Properties | This compound detects conformational changes in Na+,K+-ATPase linked to phosphorylation. | nih.gov |

| Plant Extract Interactions (Horsetail) | Field horsetail extract decreases lipid membrane dipole potential as measured by this compound fluorescence. | mdpi.comresearchgate.net |

| Plant Extract Interactions (Flavonoids) | This compound increases current through ergosterol-containing bilayers in the presence of amphotericin B. | plos.org |

Methodological Considerations and Analytical Techniques for Rh 421 Studies

Advanced Spectroscopic Approaches

Spectroscopic techniques, particularly fluorescence-based methods, are extensively used with RH 421 to gain insights into membrane properties and dye behavior within different lipid environments. nih.gov The dye's fluorescence characteristics are sensitive to its surroundings, including the polarity and order of the lipid bilayer, as well as the presence of electric fields. nih.govnih.gov

Fluorescence Emission and Excitation Spectroscopy

Fluorescence emission and excitation spectroscopy are fundamental techniques applied to this compound studies. The absorption and fluorescence spectra of this compound are known to be strongly dependent on its environment. thermofisher.com When bound to membranes, styryl dyes like this compound typically exhibit blue shifts in their absorption/excitation and emission spectra compared to their spectra in reference solvents like methanol (B129727). thermofisher.combiotium.com The magnitude of these shifts can vary, typically around 20 nm for absorption/excitation and 80 nm for emission. thermofisher.combiotium.com Temperature-dependent changes in the fluorescence excitation spectrum of membrane-bound this compound have suggested that the dye may occupy at least two different sites within the membrane. nih.gov Changes in membrane potential can induce shifts in both the fluorescence excitation and emission spectra of this compound. thermofisher.com

The excitation and emission maxima can vary depending on the specific membrane composition and experimental conditions. For instance, this compound adsorbed on neuronal plasma membranes has reported absorption/emission maxima at 493/638 nm. thermofisher.com The localized environment significantly influences these spectral peaks. microscopyu.com

Fluorescence Anisotropy Measurements

Fluorescence anisotropy measurements provide information about the rotational mobility and orientation of this compound within the membrane. nih.govgithub.io By measuring the polarization of emitted fluorescence after excitation with polarized light, researchers can assess how restricted the dye's movement is. github.iofredhutch.orglumiprobe.com

Studies using time-resolved fluorescence anisotropy have investigated the dynamics of this compound in dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles. nih.govnih.gov These measurements can reveal information about dye and lipid reorientation processes occurring on subnanosecond timescales. nih.gov The order parameter of the dye, which reflects its degree of orientational restriction, can be influenced by factors such as the presence of intramembrane electric fields induced by hydrophobic ions like tetraphenylborate (B1193919) (TPB). nih.gov An increase in order parameter suggests an electric field-induced alignment of the dye molecules. nih.gov In the presence of proteins like Na+,K+-ATPase in membrane fragments, the order parameter of this compound can be close to its maximum value, indicating restricted motion likely due to the high density of protein molecules. nih.gov

Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis

Time-resolved fluorescence spectroscopy allows for the measurement of fluorescence lifetimes and the study of dynamic processes affecting the dye's excited state. nih.govnih.gov This technique is crucial for understanding the kinetics of events occurring within the membrane environment. nih.govmedkoo.com

Measurements of fluorescence lifetimes of this compound in the presence of DMPC vesicles, and membrane proteins like Na+,K+-ATPase, have been conducted. nih.govnih.gov Variations in fluorescence lifetime across the emission spectrum can suggest excited-state processes occurring on very fast timescales, such as subnanosecond reorientation of the dye or surrounding lipids. nih.gov The binding of hydrophobic ions like TPB, which induce intramembrane electric fields, has been shown to significantly increase the average fluorescence lifetime of membrane-bound this compound. nih.gov This increase is consistent with the reorientation of the dye further into the membrane interior. nih.gov

Time-resolved fluorescence measurements have also been used to study the kinetics of local field changes, for example, those associated with the partial reactions of the Na,K-ATPase. medkoo.comcapes.gov.brcapes.gov.br The expected response time of this compound to an applied electric field, based on a reorientational mechanism and determined from rotational diffusion constants, is on the order of tens of nanoseconds. nih.gov

Here is a table summarizing some spectral properties of this compound:

| Environment | Absorption/Excitation Maximum (nm) | Emission Maximum (nm) |

| Neuronal Plasma Membranes | 493 | 638 |

| Dioleoylphosphatidylcholine (DOPC) Bilayers (Di-4-ANEPPDHQ) | 468 | 635 |

| Methanol (RH 414) | 532 | 716 |

Note: Values can vary based on specific experimental conditions and membrane composition. The DOPC data is for a related styryl dye, Di-4-ANEPPDHQ, shown for comparison of environmental effects on spectra. thermofisher.combiotium.com

Electrophysiological Systems for Membrane Characterization

This compound is also integrated into electrophysiological studies, particularly those involving model membrane systems, to probe membrane potential and its influence on ion channel activity. plos.orgplos.org As a voltage-sensitive dye, its fluorescence properties change in response to alterations in the transmembrane electric field. medchemexpress.commedchemexpress.comnih.gov

Application in Reconstituted Planar Bilayer Membranes

Reconstituted planar lipid bilayer membranes are a valuable tool for modeling cell membranes and conducting electrophysiological studies of incorporated ion channels under controlled conditions. rcsi.science this compound has been applied in these systems to investigate the effects of membrane potential and dipole potential on the activity of various membrane proteins and peptides. plos.orgplos.orgnih.govorscience.ru

This compound is known to enhance the monolayer dipole potential when it partitions into a lipid bilayer. plos.orgplos.orgnih.gov Studies using planar lipid bilayers have shown that the adsorption of this compound can induce significant changes in the boundary potential, corresponding to the disappearance of the dipole potential created by the dye molecules on the bilayer. orscience.ru The effectiveness of this compound in enhancing the dipole potential of phosphocholine (B91661) membranes has been noted, being higher than some other RH dyes like RH 237 and RH 160. nih.gov

In experiments with alamethicin (B1591596), a model voltage-gated ion channel, asymmetric addition of this compound to the trans side of a planar bilayer (opposite to alamethicin insertion) led to a reduction in alamethicin activity. plos.orgplos.org This effect is attributed to this compound increasing the trans-monolayer dipole potential, which in turn reduces the intramembrane potential difference across the hydrophobic region sensed by alamethicin. plos.orgplos.org

Single-Channel Conductance Recordings

Single-channel conductance recordings, often performed using patch-clamp techniques or on planar lipid bilayers, allow for the study of the behavior of individual ion channels. rcsi.scienceoup.comnih.govrupress.org While this compound itself is not an ion channel, its use in conjunction with these techniques can provide insights into how membrane potential, modified by the dye's presence, affects channel activity. plos.orgplos.orgresearchgate.net

In studies on planar lipid bilayers containing amphotericin B channels, the insertion of styryl dyes like this compound was shown to increase the current amplitude of these pores. researchgate.net Similarly, increasing the membrane dipole potential due to the introduction of this compound in bilayers containing surfactin, a lipopeptide antibiotic, led to a rise in the steady-state conductance. researchgate.net This was accompanied by increases in both the number of open channels and their conductance. researchgate.net These findings suggest that this compound, by modifying the membrane dipole potential, can influence the activity and transport properties of ion channels and pores. plos.orgplos.orgresearchgate.net

Single-channel recordings on alamethicin oligomers in the presence of this compound have revealed alterations in the transport properties of distinct conductive substates. plos.orgplos.org At a given holding potential, trans-side adsorption of this compound caused a consistent alteration of currents mediated by the initial conductive substates of alamethicin. plos.orgplos.org Quantitatively, trans-injection of this compound at a specific applied potential reduced the probability of appearance of higher conductance states. plos.org

Here is a table summarizing some effects of this compound on channel activity in planar lipid bilayers:

| Channel/Pore System | Presence of this compound (Planar Bilayer) | Observed Effect |

| Alamethicin | Trans-side addition | Reduction in activity; Alteration of transport properties of conductive substates; Decreased probability of higher conductance states. plos.orgplos.org |

| Amphotericin B | Insertion into bilayer | Increase in current amplitude. researchgate.net |

| Surfactin | Presence in bathing solution | Rise in steady-state conductance; Increase in number of open channels and their conductance. researchgate.net |

Fluorescence Microscopy and Imaging Modalities

This compound is widely employed in fluorescence microscopy due to its voltage-sensitive characteristics, making it a valuable tool for studying cellular electrical properties, particularly in neuronal tissues ontosight.ai. Its fluorescence intensity changes in response to alterations in membrane potential ontosight.ai.

Visualization of Membrane Potential Changes in Live Cells

This compound functions as a fast-responding membrane potential dye. Studies have shown that it can exhibit a significant fluorescence change in response to membrane potential alterations, such as greater than 20% fluorescence change per 100 mV in neuroblastoma cells biotium.com. The dye incorporates into cell membranes, and changes in membrane potential correlate with changes in its fluorescence intensity ontosight.ai. This property allows researchers to monitor synaptic activity and ion channel activity in neurons using fluorescence microscopy aatbio.comaatbio.com. The absorption and fluorescence spectra of RH dyes, including this compound, are strongly dependent on their environment, and they exhibit varying degrees of spectral shifts in response to membrane potential changes thermofisher.com. In membrane environments, the absorption and emission maxima are typically at shorter wavelengths compared to reference solvents like methanol thermofisher.com. For this compound adsorbed on neuronal plasma membranes, the absorption/emission maxima are reported as 493/638 nm thermofisher.com.

Neuronal Tracing and Structural Analysis

In addition to its use in membrane potential sensing, this compound is also suggested to be useful as a neuron-tracing dye aatbio.comchemicalbook.comruixibiotech.com. This application allows for the visualization and structural analysis of neurons. While the primary focus in the search results is on its voltage-sensing capabilities, its classification as a neuron-tracing dye indicates its utility in delineating neuronal morphology and pathways under fluorescence microscopy.

Computational and Theoretical Modeling of this compound-Membrane Systems

Computational and theoretical methods are valuable for understanding the interactions of this compound with biological membranes at a molecular level.

Molecular Dynamics Simulations of Dye Integration

Molecular dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules. This method can be applied to study how molecules like this compound integrate into lipid bilayers and how their conformation and position are affected by the membrane environment nih.govresearchgate.net. While direct studies specifically detailing MD simulations of this compound integration were not extensively found in the provided search results, the principle of using MD simulations to study the interaction of molecules with membranes is well-established nih.gov. Such simulations could provide insights into the depth of penetration of this compound into the membrane, its orientation within the lipid bilayer, and how these factors influence its voltage sensitivity.

Electrostatic Potential Calculations

Electrostatic potential calculations are crucial for understanding how charged or polar molecules like this compound interact with the electric field across a cell membrane. This compound is known to affect the membrane dipole potential nih.govnih.govplos.orgresearchgate.net. Studies have shown that the adsorption of this compound to bilayer lipid membranes can induce a dipole potential drop, with the hydrophobic part of the membrane becoming positive nih.govresearchgate.net. This effect on the membrane's electrostatic environment can influence the activity of other membrane-associated molecules, such as antimicrobial peptides nih.govplos.org. Electrostatic calculations can help model the distribution of the electric field within the membrane and how the presence and orientation of this compound molecules alter this field, thereby affecting membrane protein function or the behavior of other charged species near the membrane nih.govresearchgate.net. The sensitivity of styryl dyes like this compound to electrostatic potential is related to their substantial change in dipole moment upon electronic excitation and their orientation within the membrane pnas.org.

Future Directions and Translational Outlook for Rh 421 Research

Development of Next-Generation RH 421 Analogs with Enhanced Characteristics

The development of next-generation this compound analogs aims to overcome some of the limitations of existing synthetic voltage sensors, such as limited targeting specificity, phototoxicity, and potential pharmacological effects frontiersin.orgresearchgate.net. Efforts are focused on designing dyes with improved brightness, photostability, and voltage sensitivity nih.govmdpi.comnumberanalytics.com.

One promising avenue involves exploring different chemical scaffolds and incorporating structural modifications to enhance performance. For instance, studies on other PeT-based voltage sensors have shown that modifications like azetidine (B1206935) substitution can lead to brighter and more sensitive dyes nih.gov. Combining insights from the design of various VSD classes, including electrochromic and PeT-based dyes, could lead to the development of a "champion" VSD with optimal characteristics for targeted voltage sensing in complex biological environments nih.gov. The goal is to create analogs that can be targeted to specific cell populations or even organelles, providing more localized and relevant signals nih.gov.

Integration of this compound into Novel High-Throughput Screening Platforms

High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology, enabling the rapid assessment of large libraries of compounds oup.comnih.gov. The integration of this compound and its future analogs into novel HTS platforms holds significant potential for accelerating research into electrically excitable cells and processes researchgate.net.

This compound's sensitivity to membrane potential changes makes it suitable for optical screening methods to identify compounds that modulate electrical activity researchgate.net. Future efforts may involve developing miniaturized screening systems and automated imaging techniques that are compatible with VSDs like this compound, allowing for the simultaneous recording of electrical activity from numerous cells or cellular components oup.comnih.gov. This could facilitate the discovery of new ion channel modulators or compounds affecting membrane potential in various cell types. The use of cell-free systems in HTS is also advancing, and while primarily used for protein synthesis and screening, the principles of miniaturization and sensitive detection could potentially be adapted for studying membrane protein function with VSDs oup.com.

Exploration of this compound in Emerging Biological Paradigms

The application of this compound and related VSDs is expanding into emerging biological paradigms beyond traditional neuroscience and cardiac research mdpi.comnumberanalytics.com. These paradigms often involve understanding complex biological systems and processes where electrical signaling plays a role nih.govresearchcommons.org.

One area of exploration is the study of bioelectric signals in developmental biology and regeneration, where membrane potential gradients are known to influence cell behavior and tissue pattern formation researchgate.net. VSDs could provide valuable tools for real-time monitoring of these bioelectric cues. Furthermore, the role of membrane potential in cancer development and progression is gaining recognition, presenting another potential area for this compound application in understanding how abnormal electrical signaling contributes to disease researchgate.net. The integration of VSD imaging with other techniques, such as two-photon microscopy, can provide higher resolution and deeper tissue penetration, enabling the study of electrical activity in more complex biological systems and models mdpi.com.

Addressing Limitations and Advancing Methodological Refinements

Despite the utility of this compound and other synthetic VSDs, several limitations need to be addressed to maximize their potential in future research frontiersin.orgresearchgate.net. These include issues related to targeting specificity, phototoxicity, signal-to-noise ratio, and potential interactions with biological processes frontiersin.orgresearchgate.net.

Future research will focus on developing strategies for targeted delivery of this compound analogs to specific cell types or subcellular compartments to reduce background fluorescence and improve signal specificity nih.gov. This could involve chemical conjugation to targeting ligands or utilizing delivery systems that favor uptake by desired cells nih.gov. Methodological refinements are also needed to improve the signal-to-noise ratio, particularly in scattering tissues, and to minimize photobleaching and phototoxicity during long-term imaging experiments numberanalytics.comresearchgate.net. Advances in imaging technology, including new cameras and illumination systems, are expected to contribute to faster and more sensitive VSD imaging numberanalytics.com. Understanding and mitigating potential pharmacological effects of the dyes on cellular function is also crucial for accurate interpretation of results frontiersin.org.

Q & A

Q. What frameworks guide the integration of this compound data with multi-omics datasets (e.g., lipidomics, proteomics)?

- Methodological Answer :

- Step 1 : Use network analysis to map this compound’s membrane interactions to lipid species abundance .

- Step 2 : Apply pathway enrichment tools (e.g., Gene Ontology) to identify biological processes correlated with this compound signals .

- Step 3 : Validate findings via knockout/down studies (e.g., CRISPR for lipid-modifying enzymes) .

Data Reporting and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.